1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one
Description
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one is an organic compound with the molecular formula C11H8ClIN2O2 and a molecular weight of 362.55 g/mol . This compound is characterized by the presence of a chlorophenoxy group and an iodopyrimidinone moiety, making it a unique and interesting subject for chemical research.
Properties
CAS No. |
83768-03-0 |
|---|---|
Molecular Formula |
C11H8ClIN2O2 |
Molecular Weight |
362.55 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C11H8ClIN2O2/c12-8-1-3-10(4-2-8)17-7-15-6-9(13)5-14-11(15)16/h1-6H,7H2 |
InChI Key |
NJMMDQFIDIDMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=C(C=NC2=O)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one typically involves the reaction of 4-chlorophenol with 5-iodopyrimidin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the iodopyrimidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodopyrimidinone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidinones, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)methyl-5-bromopyrimidin-2-one
- 1-(4-Chlorophenoxy)methyl-5-fluoropyrimidin-2-one
- 1-(4-Chlorophenoxy)methyl-5-chloropyrimidin-2-one
Uniqueness
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, or chlorine analogs. The iodine atom can participate in specific reactions, such as coupling reactions, that are not as readily accessible with other halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
